2-Methyl-2-decanol 2-Methyl-2-decanol
Brand Name: Vulcanchem
CAS No.: 3396-02-9
VCID: VC2482559
InChI: InChI=1S/C11H24O/c1-4-5-6-7-8-9-10-11(2,3)12/h12H,4-10H2,1-3H3
SMILES: CCCCCCCCC(C)(C)O
Molecular Formula: C11H24O
Molecular Weight: 172.31 g/mol

2-Methyl-2-decanol

CAS No.: 3396-02-9

Cat. No.: VC2482559

Molecular Formula: C11H24O

Molecular Weight: 172.31 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-decanol - 3396-02-9

Specification

CAS No. 3396-02-9
Molecular Formula C11H24O
Molecular Weight 172.31 g/mol
IUPAC Name 2-methyldecan-2-ol
Standard InChI InChI=1S/C11H24O/c1-4-5-6-7-8-9-10-11(2,3)12/h12H,4-10H2,1-3H3
Standard InChI Key WTXBAYPZJKPZHX-UHFFFAOYSA-N
SMILES CCCCCCCCC(C)(C)O
Canonical SMILES CCCCCCCCC(C)(C)O

Introduction

2-Methyl-2-decanol, also known as 2-methyldecan-2-ol, is an organic compound with the molecular formula C₁₁H₂₄O. It is classified as a secondary alcohol due to the hydroxyl group (-OH) being attached to the second carbon of a decane chain, which also bears a methyl group . This compound exhibits unique physical and chemical properties, making it valuable in various industrial applications.

Synthesis Methods

2-Methyl-2-decanol can be synthesized through several methods:

  • Grignard Reaction: This involves the reaction of 1-bromodecane with methylmagnesium bromide, followed by hydrolysis.

  • Hydroformylation: This method involves the hydroformylation of 1-decene to form 2-methyl-2-decanal, which is then reduced to 2-methyl-2-decanol.

Applications

2-Methyl-2-decanol has several applications across various fields:

  • Chemistry: It is used as a solvent and intermediate in organic synthesis.

  • Biology: It is employed in studies related to lipid metabolism and enzyme interactions.

  • Industrial Applications: Its unique properties make it suitable for various industrial processes.

Biological Activity

In biological contexts, 2-methyl-2-decanol has been studied for its potential effects on lipid metabolism and enzyme interactions. Its structure allows it to influence membrane fluidity and permeability, affecting cellular processes. It may also serve as a model compound for studying enzyme-catalyzed reactions due to its ability to form hydrogen bonds and interact with biological molecules.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsKey Differences
1-DecanolStraight-chain alcohol with no methyl substitutionLacks the methyl group at the second carbon
2-Methyl-1-decanolHydroxyl group on the first carbonHydroxyl group is at the first carbon
3-Methyl-3-decanolMethyl substitution at the third carbonDifferent position of the hydroxyl group
3-Methyl-1-dodecanolLonger chain alcohol with methyl at third positionContains more carbon atoms

Research Findings

Recent research highlights the versatility of 2-methyl-2-decanol in organic synthesis and industrial chemistry. Its interactions with molecular targets in biological systems facilitate hydrogen bonding, influencing solubility and reactivity. In enzyme studies, it may act as both a substrate and an inhibitor, providing insights into enzyme kinetics and mechanisms.

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